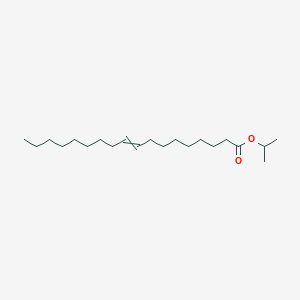
Propan-2-yl octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl octadec-9-enoate, also known as isopropyl oleate, is an ester derived from oleic acid and isopropanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications due to its excellent emollient properties and its ability to act as a solvent and lubricant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl octadec-9-enoate typically involves the esterification of oleic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and isopropanol into the reactor, along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: The corresponding alcohol, isopropanol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Lipid Behavior Studies :
- Propan-2-yl octadec-9-enoate serves as a model compound for studying lipid interactions and behavior in biological systems. It helps in understanding the dynamics of lipid membranes and their role in cellular processes.
-
Biological Research :
- This compound is utilized in research related to lipid metabolism, enzyme activity, and membrane fluidity. Its incorporation into experimental setups allows researchers to investigate the effects of fatty acid esters on biological functions.
- Nanotechnology :
Pharmaceutical Applications
- Drug Delivery Systems :
- Topical Formulations :
- Solvent Properties :
Cosmetic Applications
- Emollient Agent :
- Carrier Oil :
-
Hair Care Products :
- The compound is incorporated into hair care products for its conditioning properties, helping to improve hair texture and manageability.
Industrial Applications
- Plasticizers :
- Food Industry :
Case Study 1: Lipid-Based Drug Delivery
A study demonstrated that incorporating this compound into lipid-based formulations significantly enhanced the bioavailability of poorly soluble drugs when applied topically. The results indicated improved therapeutic outcomes compared to conventional formulations.
Case Study 2: Nanoparticle Stabilization
Research involving the use of this compound as a stabilizing agent for silver nanoparticles revealed its effectiveness in enhancing antimicrobial activity against various pathogens. This application showcases its potential in biomedical fields.
Wirkmechanismus
The mechanism of action of Propan-2-yl octadec-9-enoate primarily involves its interaction with lipid membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Octadecenoic acid, methyl ester:
9-Octadecenoic acid, ethyl ester:
Uniqueness
Propan-2-yl octadec-9-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its isopropyl group provides better solubility and emollient properties compared to its methyl and ethyl counterparts .
Eigenschaften
CAS-Nummer |
17364-07-7 |
|---|---|
Molekularformel |
C21H40O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
InChI-Schlüssel |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Key on ui other cas no. |
112-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















